3-Acetylamino-4-isobutylsulfanyl-6-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester
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Overview
Description
Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound with a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of functional groups such as the acetylamino, isobutylsulfanyl, and nitro groups. Common reagents used in these steps include acetic anhydride, isobutyl thiol, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate greener chemistry principles, such as the use of less hazardous reagents and solvents, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isobutylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzothiophenes. These products can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
- Ethyl 3-(amino)-4-(methylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
- Ethyl 3-(acetylamino)-4-(ethylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of the isobutylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C17H20N2O5S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 3-acetamido-4-(2-methylpropylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S2/c1-5-24-17(21)16-15(18-10(4)20)14-12(25-8-9(2)3)6-11(19(22)23)7-13(14)26-16/h6-7,9H,5,8H2,1-4H3,(H,18,20) |
InChI Key |
RIPZRJFTUHMCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(C)C)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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